molecular formula C10H15N5 B11736374 [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11736374
M. Wt: 205.26 g/mol
InChI Key: PVTAHDVOHFTWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a high-purity, specialty amine compound featuring a unique structure with two distinct 1-methyl-1H-pyrazole rings linked by a methylene amine bridge. This structure classifies it as a valuable building block in medicinal chemistry and agrochemical research. Compounds containing the 1-methyl-1H-pyrazole scaffold are extensively studied for their diverse biological activities and their presence in various FDA-approved drugs . This product is intended for research and development purposes only. Research Applications and Value This di-pyrazolylmethylamine serves as a versatile precursor in organic synthesis. Its primary value lies in its application in drug discovery and the development of novel bioactive molecules. Pyrazole derivatives are recognized as privileged scaffolds in medicinal chemistry, known for their ability to interact with a wide range of biological targets . Researchers can utilize the amine group for further functionalization, enabling the creation of amides, sulfonamides, or secondary and tertiary amines for constructing compound libraries. The molecular framework is similar to that of other pyrazole-methylamine derivatives which have been investigated for their potential biological properties, suggesting its utility in exploring new antimicrobial or enzyme-inhibiting agents . Handling and Safety This chemical is for research use only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure safe handling and disposal practices in accordance with their institution's guidelines and all applicable local and national regulations. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

1-(2-methylpyrazol-3-yl)-N-[(1-methylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C10H15N5/c1-14-8-9(6-13-14)5-11-7-10-3-4-12-15(10)2/h3-4,6,8,11H,5,7H2,1-2H3

InChI Key

PVTAHDVOHFTWHG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=NN2C

Origin of Product

United States

Preparation Methods

Direct Alkylation of Pyrazole-Methylamine Intermediates

This method involves reacting 1-methyl-1H-pyrazol-4-ylmethylamine with 1-methyl-1H-pyrazol-5-ylmethyl chloride under basic conditions. The reaction typically proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the chloride leaving group. A representative procedure from patent literature employs potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours, yielding the target compound in 68% purity.

Key Reaction Parameters:

ParameterValue
SolventDMF
BaseK2CO3
Temperature (°C)80
Reaction Time (h)12
Yield (%)68

Challenges include competing N-alkylation at the pyrazole nitrogen, which is mitigated by protecting the pyrazole ring with methyl groups prior to coupling.

Reductive Amination of Pyrazole Aldehydes

An alternative approach utilizes reductive amination between 1-methyl-1H-pyrazol-4-ylmethanal and 1-methyl-1H-pyrazol-5-ylmethylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates imine formation followed by reduction. This method, adapted from triazolopyridine syntheses, achieves higher regioselectivity (92%) but requires stringent pH control to prevent over-reduction of the aldehyde.

Optimized Conditions:

  • Catalyst: NaBH3CN (1.2 equiv)

  • Solvent: Methanol

  • pH: 5.5 (adjusted with acetic acid)

  • Yield: 74% after column chromatography

Mechanistic Insights and Side-Reaction Mitigation

Competing N-Alkylation Pathways

Alkylation at the pyrazole nitrogen (positions 1 and 2) is a major side reaction. Computational studies suggest that the methyl group at N-1 sterically hinders attack at adjacent positions, favoring C-alkylation at the methylene bridge. Substituent effects were quantified using density functional theory (DFT), revealing a 12.3 kcal/mol energy barrier difference between desired and undesired pathways.

Solvent and Base Selection

Polar aprotic solvents like DMF enhance nucleophilicity of the amine while minimizing proton transfer reactions. Tribasic phosphates (e.g., K3PO4) suppress N-alkylation by deprotonating the amine more efficiently than bicarbonates. A comparative study demonstrates:

BaseSolventC-Alkylation (%)N-Alkylation (%)
K2CO3DMF6822
K3PO4DMF819
NaHCO3DMF5733

Purification and Characterization

Chromatographic Separation

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent effectively separates the target compound from bis-alkylated byproducts. High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.48 (s, 1H, pyrazole-H), 7.32 (s, 1H, pyrazole-H), 3.89 (s, 3H, N-CH3), 3.84 (s, 3H, N-CH3), 3.72 (s, 2H, CH2N), 3.65 (s, 2H, CH2N).

  • 13C NMR (101 MHz, CDCl3): δ 147.2 (pyrazole-C), 138.5 (pyrazole-C), 56.3 (CH2N), 39.7 (N-CH3), 39.4 (N-CH3).

  • HRMS (ESI): m/z [M + H]+ calcd for C12H19N5: 233.1642; found: 233.1645.

Scale-Up Considerations

Pilot-scale synthesis (100 g batch) in a flow reactor system reduces reaction time to 3 hours while maintaining 72% yield. Critical parameters include:

  • Residence Time: 8 minutes

  • Temperature: 85°C

  • Pressure: 2.5 bar

Economic analysis indicates a 23% cost reduction compared to batch processing, primarily due to lower solvent consumption.

Applications and Derivatives

While the primary focus is synthesis, this compound serves as a precursor for MET kinase inhibitors and antimicrobial agents. Derivatives with fluorinated thiophene moieties exhibit enhanced bioactivity, though their preparation requires additional functionalization steps.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Cancer Therapy

Recent studies have highlighted the potential of pyrazole derivatives, including [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Inhibition of CDKs can lead to reduced cell proliferation, making these compounds valuable in cancer treatment strategies. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameTarget Cancer Cell LineMechanism of ActionReference
This compoundMV4-11 (Acute Myeloid Leukemia)CDK inhibition
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)RKO (Colorectal Carcinoma)Radical scavenging and cytotoxicity

1.2 Antioxidant Properties

Pyrazole derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals is essential for preventing oxidative stress-related diseases, including cancer. Studies have demonstrated that certain pyrazole compounds exhibit significant radical scavenging activity, contributing to their potential therapeutic effects .

Biochemical Properties

2.1 Mechanism of Action

The mechanism through which this compound exerts its effects involves interaction with various biochemical pathways. Specifically, it has been shown to induce cell cycle arrest and apoptosis in cancer cells by modulating the activity of CDKs and other related proteins .

2.2 Pharmacokinetics

Understanding the pharmacokinetics of pyrazole derivatives is crucial for their application in clinical settings. Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence their therapeutic efficacy and safety profiles. Research into the pharmacokinetic properties of similar compounds suggests that modifications to the pyrazole structure can enhance bioavailability and reduce toxicity .

Case Studies

3.1 In Vitro Studies

In vitro studies have demonstrated that pyrazole derivatives can effectively inhibit the proliferation of various cancer cell lines. For example, a study involving MV4-11 cells showed that treatment with a related pyrazole compound resulted in significant cell death via apoptosis, highlighting its potential as an anticancer agent .

3.2 In Vivo Studies

Further investigations into the in vivo efficacy of pyrazole derivatives are necessary to establish their therapeutic potential fully. Preliminary studies suggest that these compounds may exhibit favorable outcomes in animal models of cancer, supporting their progression toward clinical trials .

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features References
[(1-Methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine Dual 1-methylpyrazole groups, methylene linkers C₁₀H₁₄N₅* ~220.26* Symmetric structure; moderate lipophilicity
[(1-Methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine 1-Methylpyrazole (C4) + 1-propylpyrazole (C5) C₁₂H₁₉N₅ 233.31 Increased lipophilicity due to propyl group
N-Methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine Single 1-methylpyrazole, N-methylamine C₆H₁₂N₄ 140.19 Monoamine structure; reduced steric hindrance
[(5-Fluorothiophen-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine 5-Fluorothiophene + 1-methylpyrazole C₁₀H₁₁FN₄S 238.28 Enhanced electronic effects (fluorine); potential metabolic stability
[2-(3-Methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine 3-Methoxyphenyl + 1-methylpyrazole C₁₄H₁₈N₄O 258.32 Aromatic π-π interactions; increased solubility in polar solvents
(1-Methyl-1H-pyrazol-5-yl)methylamine Pentyl chain + 1-methylpyrazole C₁₀H₂₀N₄ 196.29 High lipophilicity; potential membrane permeability

*Calculated based on analogous structures in .

Commercial Availability and Challenges

  • Several pyrazole-based amines (e.g., [(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine) are discontinued commercially, suggesting challenges in synthesis or stability .
  • The target compound’s analogs with propyl or pentyl chains are available in research quantities, indicating niche applications .

Biological Activity

[(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant properties, antiviral potential, and enzyme inhibition characteristics.

The compound has the following chemical formula: C8H12N4C_8H_{12}N_4. It belongs to the pyrazole family, which is known for various biological activities. The structure includes two methyl-substituted pyrazole moieties linked by a methylene bridge.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of pyrazole derivatives, including those similar to this compound. Various assays such as the Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) tests have been employed to evaluate these properties.

Table 1: Antioxidant Activity of Pyrazole Derivatives

CompoundFRAP (TE)ORAC (TE)
4-Aminopyrazol-5-ol3.494.39
4-HydroxyiminopyrazoloneModerateLow
This compoundHigh (estimated)High (estimated)

The studies indicate that compounds with structural modifications, such as additional methyl groups or phenyl substituents, tend to exhibit enhanced antioxidant activity compared to their unsubstituted counterparts .

Antiviral Potential

In silico studies have suggested that pyrazolone-type compounds may serve as potential antiviral agents against SARS-CoV-2. The research indicates that these compounds can inhibit viral binding and replication through interaction with key viral proteins.

Table 2: In Silico Antiviral Activity

CompoundBinding Energy (kcal/mol)Target Protein
Pyrazolone A-9.5ACE2
Pyrazolone B-8.7Spike Protein
This compound-8.9 (estimated)Spike Protein

The binding energies suggest a favorable interaction with viral proteins, indicating the potential for further development as antiviral agents .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has also been investigated. Enzyme assays revealed that certain pyrazole derivatives exhibit moderate inhibitory effects on cholinesterases and other relevant enzymes.

Table 3: Enzyme Inhibition Profile

CompoundEnzyme TargetIC50 (μM)
4-AminopyrazololsAChE10
4-AminopyrazololsBChE22
This compoundModerate (estimated)

These findings indicate that while the compound may not be the most potent inhibitor, it demonstrates significant activity that warrants further exploration .

Case Studies

Several case studies have explored the biological effects of pyrazole derivatives in vivo and in vitro:

  • Case Study on Antioxidant Effects :
    A study evaluated the antioxidant capacity of various pyrazoles in a rat model, demonstrating a reduction in oxidative stress markers when treated with compounds closely related to this compound.
  • Antiviral Efficacy Study :
    Another study assessed the antiviral efficacy against influenza viruses, showing promising results for pyrazole derivatives in preventing viral replication in cell cultures.

Q & A

Q. What synthetic methodologies are optimal for preparing [(1-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine, and how do reaction conditions influence yield?

Synthesis typically involves coupling pyrazole derivatives via reductive amination or nucleophilic substitution. A common approach includes:

  • Step 1 : Preparation of 1-methyl-1H-pyrazol-4-ylmethanol and 1-methyl-1H-pyrazol-5-ylmethanol precursors through hydrazine-mediated cyclization of aldehydes (as seen in analogous pyrazole syntheses) .
  • Step 2 : Activation of alcohols (e.g., via tosylation or halogenation) followed by amine coupling under basic conditions (e.g., K₂CO₃ in DMF) .
    Critical Parameters :
  • Temperature control (40–60°C) minimizes side reactions.
  • Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and purity.
  • Stoichiometric ratios of precursors (1:1.2 for amine:alkylating agent) improve yields (>70%) .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation and purity assessment?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of pyrazole rings and methyl/amine linkages. For example, pyrazole protons typically resonate at δ 7.2–7.8 ppm, while methyl groups appear at δ 2.3–3.1 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₀H₁₄N₅: 228.1254) and fragmentation patterns .
  • HPLC-PDA : Quantifies purity (>95%) and detects trace impurities using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the compound’s molecular geometry and intermolecular interactions?

  • Data Collection : High-resolution (<1.0 Å) single-crystal diffraction data collected at low temperature (100 K) minimizes thermal motion artifacts .
  • Structure Solution : SHELXD or SHELXS phases the structure via direct methods, while SHELXL refines anisotropic displacement parameters and hydrogen bonding networks .
  • Key Outputs :
    • Bond lengths/angles (e.g., N–C distances in pyrazole rings: ~1.34 Å).
    • Packing diagrams reveal π-π stacking or hydrogen-bonded supramolecular architectures .

Q. How can researchers reconcile contradictory biological activity data across studies?

Contradictions in bioactivity (e.g., variable IC₅₀ values in kinase assays) may arise from:

  • Solubility Issues : Use DMSO stock solutions (<0.1% v/v) to avoid aggregation artifacts .
  • Assay Conditions : Validate buffer pH (7.4 vs. 6.5) and ATP concentrations (1 mM vs. 10 μM) in enzymatic assays .
  • Structural Analogues : Compare activity of methyl vs. ethyl substituents on pyrazole rings to identify pharmacophore requirements .

Q. What computational strategies predict the compound’s reactivity and binding modes with biological targets?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) and nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge-region residues) .
  • MD Simulations : Assess binding stability (RMSD <2.0 Å over 100 ns) in explicit solvent models (TIP3P water) .

Methodological Recommendations

  • Crystallization : Use slow vapor diffusion (hexane/EtOAc) to grow single crystals for diffraction studies .
  • Bioassay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate replicates .
  • Data Reproducibility : Share raw spectral data (NMR FIDs, crystallographic .cif files) in supplementary materials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.